1-(3,3-difluoropropyl)-1H-pyrazole
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Overview
Description
1-(3,3-Difluoropropyl)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 3,3-difluoropropyl group
Preparation Methods
The synthesis of 1-(3,3-difluoropropyl)-1H-pyrazole typically involves the reaction of pyrazole with 3,3-difluoropropyl halides under basic conditions. One common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(3,3-Difluoropropyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,3-Difluoropropyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution makes it valuable in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, where its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3,3-difluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(3,3-Difluoropropyl)-1H-pyrazole can be compared with other similar compounds such as:
1-(3,3,3-Trifluoropropyl)-1H-pyrazole: This compound has an additional fluorine atom, which can further enhance its chemical stability and biological activity.
1-(3,3-Difluoropropyl)-1H-1,2,3-triazole:
1,3-Difluoro-2-propanol: Although not a pyrazole derivative, this compound shares the difluoropropyl group and is used in different contexts such as a metabolic poison and rodenticide.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H8F2N2 |
---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
1-(3,3-difluoropropyl)pyrazole |
InChI |
InChI=1S/C6H8F2N2/c7-6(8)2-5-10-4-1-3-9-10/h1,3-4,6H,2,5H2 |
InChI Key |
CNQDQVHGPXMGIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCC(F)F |
Origin of Product |
United States |
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